An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methyl-1H-indazole
An In-depth Technical Guide to the Synthesis of 3-Iodo-5-methyl-1H-indazole
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways to 3-Iodo-5-methyl-1H-indazole, a crucial building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of an iodine atom at the 3-position offers a versatile handle for further molecular elaboration through cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and a comparative analysis of the primary synthetic strategies. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of 3-Iodo-5-methyl-1H-indazole
The 1H-indazole core is a bicyclic heteroaromatic system that is isosteric with purine and has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of its derivatives. 3-Iodo-5-methyl-1H-indazole, in particular, serves as a key intermediate in the synthesis of complex molecules, most notably as a precursor for kinase inhibitors.[3] The iodine atom at the C3 position is a versatile functional group that readily participates in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents.[3][4] The methyl group at the 5-position can also influence the electronic properties and steric interactions of the final molecule.
This guide will focus on the two predominant synthetic routes for the preparation of 3-Iodo-5-methyl-1H-indazole:
-
Direct Electrophilic Iodination of 5-methyl-1H-indazole: A straightforward approach involving the direct introduction of iodine onto the indazole ring.
-
Sandmeyer-type Reaction of 3-Amino-5-methyl-1H-indazole: A classic transformation involving the diazotization of an amino group and its subsequent displacement by an iodide ion.
Each method will be discussed in detail, including a step-by-step protocol, an explanation of the underlying mechanism, and a comparative analysis to aid in the selection of the most appropriate route for a given research objective.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with 3-Iodo-5-methyl-1H-indazole, is crucial for its synthesis and handling.
| Property | Value | Reference |
| Molecular Formula | C₈H₇IN₂ | [5] |
| Molecular Weight | 258.06 g/mol | [5] |
| Appearance | Off-white to grey solid | [6] |
| CAS Number | 885518-92-3 | [5] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [7] |
Safety Information:
-
Pictograms: GHS07 (Harmful/Irritant)[5]
-
Signal Word: Warning[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5][8]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection)[8]
Synthetic Strategies
Method 1: Direct Electrophilic Iodination of 5-methyl-1H-indazole
This method represents the most direct approach to 3-Iodo-5-methyl-1H-indazole, proceeding via an electrophilic aromatic substitution mechanism. The C3 position of the indazole ring is generally the most nucleophilic, making it susceptible to attack by electrophiles.[9]
Caption: Direct iodination of 5-methyl-1H-indazole.
The reaction proceeds through a classic electrophilic aromatic substitution pathway. The base, typically potassium hydroxide (KOH), deprotonates the N1-H of the indazole, increasing the electron density of the ring system and enhancing its nucleophilicity. The resulting indazolide anion then attacks the iodine molecule (I₂), leading to the formation of a sigma complex (Wheland intermediate). Subsequent loss of a proton restores the aromaticity of the ring, yielding the 3-iodo-5-methyl-1H-indazole product.
Materials:
-
5-methyl-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-methyl-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature until the 5-methyl-1H-indazole has fully dissolved and the corresponding potassium salt has formed.
-
Prepare a solution of iodine (1.5 eq) in DMF.
-
Add the iodine solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.
-
A white solid should precipitate. Filter the solid and wash with water.
-
Dry the solid under vacuum to yield the crude 3-Iodo-5-methyl-1H-indazole.
-
Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Choice of Base: The use of a strong base like KOH is crucial to deprotonate the indazole, thereby activating it towards electrophilic attack.[10][11] Weaker bases may result in slower reaction rates or incomplete conversion.
-
Solvent: A polar aprotic solvent like DMF is ideal as it can dissolve both the indazole salt and the iodine.[10][11]
-
Iodinating Agent: While I₂ is commonly used, N-Iodosuccinimide (NIS) can be an alternative, sometimes offering milder reaction conditions and improved regioselectivity.[9]
-
Work-up: The use of sodium thiosulfate is essential to quench any unreacted iodine. The addition of potassium carbonate ensures the product is in its neutral form.
-
Regioselectivity: While the C3 position is electronically favored, the formation of other regioisomers (e.g., 4-iodo, 6-iodo) is a potential side reaction.[9] Reaction temperature and the choice of iodinating agent can influence the isomer distribution. Lowering the temperature may enhance selectivity.[9]
Method 2: Sandmeyer-type Reaction of 3-Amino-5-methyl-1H-indazole
The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl diazonium salts.[12][13] This method provides an alternative route to 3-Iodo-5-methyl-1H-indazole, often with high regioselectivity, as the position of the iodo group is predetermined by the location of the amino substituent.
Caption: Sandmeyer-type synthesis of 3-Iodo-5-methyl-1H-indazole.
The reaction proceeds in two key steps:
-
Diazotization: The primary aromatic amine, 3-amino-5-methyl-1H-indazole, reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[14] The reaction involves the formation of a nitrosonium ion (NO⁺) which is then attacked by the amino group.[14]
-
Displacement with Iodide: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by the iodide ion proceeds via a radical-nucleophilic aromatic substitution mechanism.[12] While copper(I) salts are often used as catalysts in Sandmeyer reactions, the iodination of diazonium salts with potassium iodide often proceeds without a catalyst.[15]
Part A: Synthesis of 3-Amino-5-methyl-1H-indazole (Starting Material)
The synthesis of 3-amino-5-methyl-1H-indazole is a prerequisite for this route. A common method involves the cyclization of 2-amino-5-methylbenzonitrile with hydrazine.
Part B: Sandmeyer-type Iodination
Materials:
-
3-Amino-5-methyl-1H-indazole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-amino-5-methyl-1H-indazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 3-Iodo-5-methyl-1H-indazole.
-
Temperature Control: Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[16]
-
Acidic Conditions: A strong acid is necessary for the in situ generation of nitrous acid from sodium nitrite.
-
Iodide Source: Potassium iodide is an effective and readily available source of iodide ions for the displacement reaction.
-
Purity of Starting Material: The purity of the starting 3-amino-5-methyl-1H-indazole is crucial for obtaining a clean product. Impurities can lead to side reactions and complicate purification.
Comparative Analysis of Synthetic Routes
| Feature | Direct Iodination | Sandmeyer-type Reaction |
| Starting Material | 5-methyl-1H-indazole | 3-Amino-5-methyl-1H-indazole |
| Number of Steps | One step | Multiple steps (including synthesis of the amino-indazole) |
| Regioselectivity | Can be challenging, potential for isomer formation | High, determined by the position of the amino group |
| Reaction Conditions | Basic conditions | Acidic conditions, low temperature |
| Reagents | I₂/KOH or NIS | NaNO₂, HCl, KI |
| Advantages | More direct, fewer steps | High regioselectivity, avoids isomeric mixtures |
| Disadvantages | Potential for poor regioselectivity | Longer synthetic route, requires synthesis of the starting amine, handling of unstable diazonium salts |
Characterization
The synthesized 3-Iodo-5-methyl-1H-indazole should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the structure of the molecule, including the position of the substituents on the indazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
This guide has presented two robust and reliable methods for the synthesis of 3-Iodo-5-methyl-1H-indazole. The choice between direct iodination and the Sandmeyer-type reaction will depend on the specific requirements of the research, including the availability of starting materials, desired purity, and scalability. Direct iodination offers a more concise route, while the Sandmeyer-type reaction provides superior regiocontrol. By understanding the underlying mechanisms and critical experimental parameters, researchers can confidently synthesize this valuable building block for the advancement of drug discovery and development.
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